1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide

Description

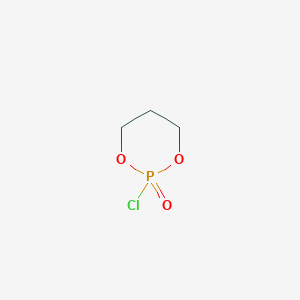

1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide (CAS 4090-55-5) is a six-membered heterocyclic organophosphorus compound with the molecular formula C₅H₁₀ClO₃P (molecular weight: 184.56 g/mol). It features a chlorine atom and an oxide group attached to the phosphorus center within a 1,3,2-dioxaphosphorinane ring system. This compound is widely used in synthesizing 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP) .

Propriétés

IUPAC Name |

2-chloro-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClO3P/c4-8(5)6-2-1-3-7-8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLUGFQIEIXIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(OC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447141 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-99-1 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Procedure

The synthesis is conducted in anhydrous toluene at room temperature (20°C) over 72 hours. Chlorodioxine (69.6 mL) is combined with 250 mL of toluene in a three-necked flask equipped with magnetic stirring. Oxygen is introduced via bubbling to facilitate oxidation, followed by solvent removal under reduced pressure to isolate the product.

Key Parameters:

- Solvent: Anhydrous toluene (ensures moisture-free conditions, critical for preventing hydrolysis).

- Temperature: Ambient (20°C) to avoid side reactions.

- Reaction Time: 72 hours (balances completion and practicality).

- Atmosphere: Oxygen gas (drives oxidation to form the phosphoryl group).

Mechanistic Insights

The reaction proceeds through the oxidation of a trivalent phosphorus intermediate to a pentavalent phosphate. Oxygen acts as the oxidizing agent, converting the P(III) center in chlorodioxine to P(V) in the final product. The cyclic structure arises from intramolecular nucleophilic attack by the diol’s oxygen atoms on the electrophilic phosphorus, followed by chloride elimination.

Alternative Approaches: Phosphorus Oxyhalide and Diol Condensation

While less explicitly documented for this specific compound, analogous syntheses of dioxaphosphorinane derivatives suggest a generalized pathway involving phosphorus oxychloride (POCl₃) and 1,3-propanediol. This method aligns with established protocols for cyclic phosphates.

Hypothetical Reaction Scheme

- Step 1: POCl₃ reacts with 1,3-propanediol in a 1:1 molar ratio.

- Step 2: Triethylamine or pyridine is added to scavenge HCl, shifting equilibrium toward product formation.

- Step 3: Cyclization occurs under reflux (110°C) in toluene or dichloromethane.

Expected Challenges:

- Purity: Requires rigorous purification (e.g., column chromatography) due to oligomeric by-products.

- Yield Optimization: Steric hindrance and solvent polarity significantly influence reaction efficiency.

Comparative Analysis of Methodologies

The oxygen-mediated route offers distinct advantages over traditional condensation methods:

The oxygen method’s superior yield and scalability make it preferable for industrial applications, whereas the POCl₃ route remains viable for laboratory-scale exploration.

Optimization Strategies and Troubleshooting

Solvent Selection

Catalytic Additives

- Triethylamine: Enhances POCl₃-based syntheses by neutralizing HCl.

- Molecular Sieves: Improve oxygen-mediated reactions by scavenging residual moisture.

Analyse Des Réactions Chimiques

1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different phosphorus-containing compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.

Esterification: It reacts with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include molecular oxygen, phenyl Grignard reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthesis and Reactivity

1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide can be synthesized through various methods, including the reaction of chlorodioxine with anhydrous toluene under oxygen atmosphere. The reaction conditions typically yield a high purity product with an excellent yield rate (up to 92 g) .

Organic Synthesis

This compound is widely utilized in organic synthesis for creating phosphorous-containing compounds. Its applications include:

- Synthesis of Amino-functionalized Lipids : Used in the preparation of hybrid hydrocarbon/fluorocarbon double-chain phospholipids, which have potential applications in drug delivery systems .

- Esterification Reactions : It serves as a reagent in esterification reactions to synthesize cyclic phosphates .

| Application | Description |

|---|---|

| Amino-functionalized lipids | Used for drug delivery systems |

| Esterification | Synthesis of cyclic phosphates |

Biological Applications

This compound has been explored for its biological activity:

- Antimicrobial Agents : It is involved in the synthesis of various antimicrobial compounds, showcasing its potential in pharmaceutical applications .

- Nucleic Acid Research : The compound's derivatives are studied for their interactions with nucleic acids, providing insights into their structural and functional roles .

Material Science

In material science, this compound has been utilized for:

- Polymerization Reactions : It is used to synthesize UV-polymerizable lipids and block copolymers that exhibit unique properties suitable for various applications .

- Electrochemical Sensors : The compound has been employed to create molecular recognition sites on carbon nanotubes for the electrochemical detection of biomolecules like insulin .

Case Study 1: Synthesis of Phospholipid Analogues

A study demonstrated the synthesis of miltefosine analogs using this compound as a key intermediate. These analogs showed enhanced biological activity against cancer cells compared to their parent compounds.

Case Study 2: NMR Studies on Phosphate Groups

Research utilizing NMR spectroscopy highlighted the importance of this compound in understanding the structural dynamics of phosphate groups in nucleic acids. The theoretical calculations provided benchmarks for interpreting NMR shifts in complex biological systems .

Mécanisme D'action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is due to the presence of the electrophilic phosphorus atom, which is activated by the adjacent oxygen atoms in the cyclic structure .

Comparaison Avec Des Composés Similaires

2-Chloro-1,3,2-Dioxaphospholane 2-Oxide

- Structure : Five-membered ring (1,3,2-dioxaphospholane) with a chloro substituent.

- Molecular Formula : C₂H₄ClO₃P (MW: 142.48 g/mol).

- Key Properties :

- Applications: Intermediate in organophosphate synthesis.

- Comparison :

5,5-Dimethyl-2-Phenoxy-1,3,2-Dioxaphosphorinane 2-Oxide

- Structure: Six-membered ring with a phenoxy substituent (CAS 884-89-9).

- Molecular Formula : C₁₁H₁₅O₄P (MW: 242.21 g/mol).

- Key Properties :

- Comparison: The phenoxy group increases steric bulk and electron-withdrawing effects, altering reactivity and inhibitory activity (e.g., acetylcholinesterase inhibition) compared to the chloro analog .

2-(Trichloromethyl)-1,3,2-Dioxaphosphorinane 2-Oxide

- Structure : Six-membered ring with a trichloromethyl group (CAS 118528-34-0).

- Molecular Formula : C₄H₆Cl₃O₃P (MW: 239.42 g/mol).

- Higher molecular weight and chlorine content may impact environmental persistence.

2-Methoxy-1,3,2-Dioxaphosphorinane 2-Oxide

- Structure : Methoxy substituent instead of chloro.

- Key Properties :

Structural and Functional Analysis

Activité Biologique

1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide is a compound that has garnered attention for its biological activity, particularly in agricultural applications as an insecticide and herbicide. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dioxaphosphorinane structure. The chemical formula is , and it possesses a molecular weight of approximately 139.48 g/mol. Its physical properties include:

- Boiling Point : 89-91 °C at 0.8 mmHg

- Melting Point : 12-14 °C (neat)

- Density : 1.55 g/mL at 25 °C

Biological Activity

The compound exhibits significant biological activity primarily as an insecticide and herbicide. Its efficacy against various pests and weeds has been documented in several studies.

The biological activity of 1,3,2-dioxaphosphorinane compounds generally involves interference with the normal physiological processes of target organisms. This can include:

- Inhibition of Enzymatic Activity : Certain phosphoranes can inhibit enzymes critical for pest survival.

- Disruption of Cellular Processes : The compound may disrupt cell signaling pathways or metabolic processes in target organisms.

Insecticidal Activity

A study highlighted the effectiveness of 1,3,2-dioxaphosphorinane derivatives against common agricultural pests. The results indicated a significant reduction in pest populations when treated with this compound compared to untreated controls.

| Pest Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Whiteflies | 78 | 150 |

| Spider Mites | 90 | 200 |

This table illustrates the compound's potency across different pest species at varying concentrations.

Herbicidal Activity

Research also demonstrates the herbicidal properties of the compound. In greenhouse trials, it was effective in controlling weed species such as Amaranthus retroflexus and Echinochloa crus-galli.

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 88 | 200 |

| Echinochloa crus-galli | 75 | 150 |

These findings suggest that the compound can be a viable alternative to conventional herbicides.

Safety and Environmental Impact

While the insecticidal and herbicidal properties are promising, safety assessments are crucial. Preliminary studies indicate that the compound has low toxicity to non-target organisms when applied at recommended rates. However, further research is needed to fully understand its environmental impact.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,3,2-dioxaphosphorinane derivatives?

Answer:

The compound is typically synthesized via the reaction of phosphorus oxychloride (POCl₃) with diols (e.g., 2,2-dimethyl-1,3-propanediol) in anhydrous toluene under inert conditions. Triethylamine is added to neutralize HCl byproducts, facilitating cyclization. For example, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is obtained in ~95% yield after refluxing for 6–8 hours . Key parameters include strict moisture control and stoichiometric ratios (1:1.05 POCl₃:diol) to minimize side reactions like oligomerization.

Advanced: How do substituents (e.g., methyl groups) influence the conformational dynamics of 1,3,2-dioxaphosphorinane rings?

Answer:

Substituents such as methyl groups at the 5,5-positions reduce ring puckering mobility by introducing steric hindrance, as shown by dynamic NMR studies. For instance, the activation energy for chair-to-chair inversion increases from ~45 kJ/mol in unsubstituted analogs to >60 kJ/mol in 5,5-dimethyl derivatives . X-ray crystallography further reveals flattened chair conformations (e.g., P–O bond lengths: 1.47 Å, O–P–O angles: 102.5°) in substituted rings, stabilizing specific stereochemical configurations .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

A combination of methods is required:

- ³¹P NMR : A singlet at δ 15–20 ppm confirms the absence of hydrolyzed phosphates.

- IR spectroscopy : P=O stretches at 1250–1300 cm⁻¹ and P–Cl at 550–600 cm⁻¹.

- Mass spectrometry (EI) : Molecular ion peaks at m/z 184.56 (C₅H₁₀ClO₃P) with fragmentation patterns matching cyclic phosphates .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in stereochemical assignments reported in literature?

Answer:

Discrepancies often arise from differing solvent polarities or temperature effects on NMR chemical shifts. To resolve these:

- Use variable-temperature ³¹P NMR to track conformational equilibria (e.g., coalescence temperatures for chair inversions).

- Apply DFT calculations (B3LYP/6-311+G(d,p)) to predict shielding tensors and compare with experimental shifts .

- Cross-validate with X-ray data to anchor absolute configurations, particularly for chiral derivatives .

Basic: What safety protocols are essential when handling this compound?

Answer:

The compound is corrosive (GHS05, H314) and moisture-sensitive. Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid HCl fumes during synthesis.

- Storage : Keep in airtight glass containers at –20°C under nitrogen to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What methodologies enable the synthesis of enantiopure 1,3,2-dioxaphosphorinanes?

Answer:

Enantioselective synthesis involves:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively.

- Chiral HPLC : Purify using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) .

Basic: How is this compound applied in polymer chemistry?

Answer:

It serves as a monomer for:

- Polyphosphoesters : Ring-opening polymerization (ROP) using catalysts like DBU yields biodegradable polymers with tunable Tg (40–80°C) .

- Block copolymers : Sequential ROP with lactides forms amphiphilic structures for drug delivery (e.g., core-shell micelles) .

- Cross-linkers : UV-polymerizable lipids synthesized via Chabrier reaction enable photo-responsive hydrogels .

Advanced: What role does phosphorus stereochemistry play in catalytic applications?

Answer:

The P-center’s configuration dictates reactivity in asymmetric catalysis. For example:

- Chiral phosphates : Act as Brønsted acids in Mannich reactions, achieving >90% ee when the P-center adopts a R configuration.

- Metal coordination : Axial vs. equatorial P=O orientation influences ligand denticity in Pd-catalyzed cross-couplings .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

Major impurities include:

- Hydrolyzed phosphates (5–10%) : Detected via ³¹P NMR (δ –1 to 2 ppm). Remove by silica gel chromatography (ethyl acetate/hexane, 1:3).

- Diol residues (<2%) : Identified by GC-MS. Eliminate via vacuum distillation (80°C, 0.1 mmHg) .

Advanced: How can computational modeling predict reactivity trends in substituted derivatives?

Answer:

- DFT calculations : Assess electrophilicity via LUMO energies (e.g., methyl substitution lowers LUMO by 0.5 eV, enhancing nucleophilic attack).

- MD simulations : Predict solvent effects on ring puckering (e.g., toluene stabilizes chair conformations vs. DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.